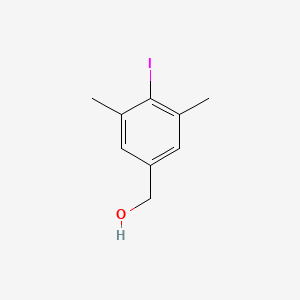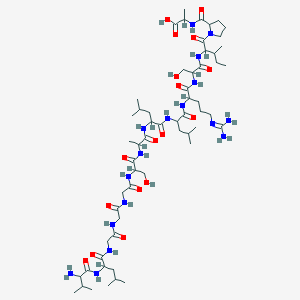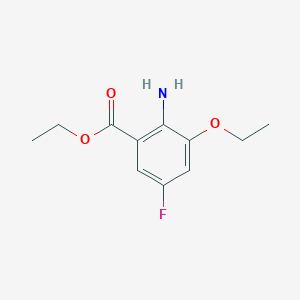
(4-Iodo-3,5-dimethylphenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-Iodo-3,5-dimethylphenyl)methanol” is a chemical compound with the molecular formula C9H11IO. It consists of a benzene ring substituted with an iodine atom and two methyl groups, along with a hydroxyl group attached to the benzene ring. The compound’s structure is shown below:
Structure: C6H4IC(CH3)2OH
Vorbereitungsmethoden
Synthetic Routes:
The synthesis of “(4-Iodo-3,5-dimethylphenyl)methanol” involves introducing the iodine substituent onto a 3,5-dimethylphenyl ring. Here are some synthetic routes:
Iodination of 3,5-Dimethylbenzyl Alcohol:
Industrial Production:
The industrial production of this compound may involve large-scale iodination reactions using appropriate catalysts and process optimization.
Analyse Chemischer Reaktionen
“(4-Iodo-3,5-dimethylphenyl)methanol” can participate in various chemical reactions:
Oxidation: It can undergo oxidation reactions, converting the alcohol group to a carbonyl group (e.g., aldehyde or ketone).
Substitution: The iodine atom can be replaced by other nucleophiles (e.g., halides, amines, or hydroxide ions).
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Common Reagents and Conditions:
- Iodination: I2, NaIO4, acidic conditions
- Oxidation: Oxidizing agents (e.g., CrO3, KMnO4)
- Substitution: Various nucleophiles (e.g., NaOH, NH3, Cl2)
- Reduction: Reducing agents (e.g., LiAlH4)
Wissenschaftliche Forschungsanwendungen
“(4-Iodo-3,5-dimethylphenyl)methanol” finds applications in:
Organic Synthesis: As a building block for more complex molecules.
Medicinal Chemistry: It may serve as a precursor for drug development.
Materials Science: Its derivatives could be useful in designing functional materials.
Wirkmechanismus
The exact mechanism of action for this compound depends on its specific applications. its hydroxyl group and aromatic ring make it potentially reactive in biological systems.
Vergleich Mit ähnlichen Verbindungen
While there are no direct analogs of this compound, we can compare it to related structures, such as other iodinated benzyl alcohols or phenols.
Eigenschaften
CAS-Nummer |
18982-60-0 |
|---|---|
Molekularformel |
C9H11IO |
Molekulargewicht |
262.09 g/mol |
IUPAC-Name |
(4-iodo-3,5-dimethylphenyl)methanol |
InChI |
InChI=1S/C9H11IO/c1-6-3-8(5-11)4-7(2)9(6)10/h3-4,11H,5H2,1-2H3 |
InChI-Schlüssel |
XQEPFBNOQKEDGF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1I)C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5,9,17,17-Tetramethyl-3,8-dioxa-10-azapentacyclo[10.8.0.02,6.07,11.013,18]icosa-1(12),2(6),7(11),9,13(18),19-hexaene](/img/structure/B12101971.png)
![N-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-methyl-2-oxo-pyrimidin-4-yl]benzamide](/img/structure/B12101972.png)


![7,12,14,22-Tetrahydroxy-3,18-bis(4-hydroxyphenyl)-4,19-dioxahexacyclo[15.6.1.12,5.011,16.020,24.09,25]pentacosa-1(24),5,7,9(25),11(16),12,14,20,22-nonaen-10-one](/img/structure/B12101985.png)
![7-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B12101988.png)


![3-[2-[[2-[[2-(3-Carboxypropanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-4-[(4-methyl-2-oxochromen-6-yl)amino]-4-oxobutanoic acid](/img/structure/B12102023.png)
![6-Methyl-1-[[2-methyl-6-(trifluoromethyl)phenyl]methyl]pyrimidine-2,4-dione](/img/structure/B12102026.png)

